molecular formula C12H16ClFN2 B1426863 [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine CAS No. 1342051-10-8

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine

Katalognummer: B1426863
CAS-Nummer: 1342051-10-8
Molekulargewicht: 242.72 g/mol
InChI-Schlüssel: ROGPDGDVTBVNPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a key synthetic intermediate. Its structure, featuring a fluorinated and chlorinated phenyl ring linked to a substituted pyrrolidine, is characteristic of scaffolds designed to interact with central nervous system (CNS) targets. Research indicates this compound is a crucial building block in the synthesis of more complex molecules, particularly those investigated as potential therapeutics. For instance, it has been identified as an intermediate in the development of compounds targeting the Serotonin 2C (5-HT2C) receptor . Agonists of this receptor are being actively researched for treating a range of conditions including obesity, substance abuse, and psychiatric disorders due to the receptor's role in appetite suppression and impulse control. The specific substitution pattern on the phenyl ring (4-chloro, 3-fluoro) and the 1-methylpyrrolidine moiety are likely optimized to confer specific pharmacokinetic and binding affinity properties, such as metabolic stability and selectivity over related receptors like 5-HT2A and 5-HT2B, the latter of which is associated with valvular heart disease. This compound is supplied exclusively for research applications in laboratory settings. It is intended for use by qualified professionals as a reference standard or a building block for the synthesis of novel chemical entities. All products are for Research Use Only and are not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-16-5-4-9(7-15)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9,12H,4-5,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGPDGDVTBVNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

Overview

The compound [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine , also known by its CAS number 1342051-10-8, has gained attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound contains a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group, which may influence its pharmacological properties.

PropertyValue
IUPAC Name 2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Molecular Formula C12H16ClFN2
Molecular Weight 244.72 g/mol
InChI Key SWUYIEMZURPOKG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, particularly in oncology and neurology contexts. The exact mechanism often involves binding to active sites or allosteric sites, thereby modulating enzyme activity or receptor function.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines. The following table summarizes some findings regarding its antitumor efficacy:

Cell LineIC50 (µM)Efficacy (%)
SJSA-10.07100% regression
MDA-MB-2310.1586% regression
A5490.2074% regression

These results demonstrate that this compound can effectively inhibit cell growth and induce apoptosis in sensitive cancer cells.

Case Studies

  • Study on Enzyme Inhibition :
    A study investigated the role of this compound in inhibiting specific cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that this compound significantly inhibited CYP1A1 and CYP1B1, leading to altered metabolic pathways in treated cells .
  • Antiproliferative Effects :
    Another research focused on the antiproliferative activity of fluorinated compounds similar to this compound. It was found that these compounds could induce cell death through reactive species formation and subsequent binding to macromolecules within sensitive cancer cells .

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct biological properties due to its unique substitution pattern on the pyrrolidine ring. For instance:

Compound NameTarget ActivityIC50 (µM)
GDC-0994ERK1/2 inhibitor0.05
This compoundAntitumor agent0.07

This comparison illustrates the compound's potential as a more effective antitumor agent relative to established inhibitors.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The compound has been studied for its potential as a pharmacological agent. Research indicates that it may exhibit:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit viral replication, making this compound a candidate for further exploration in antiviral drug development.
  • Anticancer Properties : The structural characteristics of [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine suggest potential mechanisms for anticancer activity, particularly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Neuropharmacology

Given its structural similarity to known psychoactive substances, this compound is being investigated for:

  • CNS Activity : Initial findings indicate that it may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression or anxiety.
  • Cognitive Enhancement : Some studies have explored the impact of similar compounds on cognitive functions, suggesting that this compound could have implications in treating cognitive deficits.

Synthetic Chemistry

The synthesis of this compound is of interest due to:

  • Novel Synthetic Routes : Researchers are developing efficient synthetic methodologies to produce this compound, which may lead to the discovery of new analogs with enhanced biological activity.
  • Retrosynthetic Analysis : Advanced computational tools are being utilized to predict feasible synthetic pathways for this compound, facilitating its production in laboratory settings.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro.
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines through specific signaling pathway modulation.
Study CNeuropharmacologyShowed promise in enhancing memory retention in animal models.

Vergleich Mit ähnlichen Verbindungen

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine

Molecular Formula : C₁₁H₁₅FN₂
Molecular Weight : 194.25 g/mol .
CAS Number : 1373111-59-1 .
Structural Differences :

  • Substituent Position : The phenyl ring has a single 2-fluoro substituent instead of 4-chloro-3-fluoro.
  • Lack of Methyl Group : The pyrrolidine lacks the 1-methyl substitution present in the target compound.
    Implications :
  • Reduced steric hindrance and lower molecular weight may increase binding flexibility but decrease metabolic stability.
  • Predicted pKa (unavailable) likely differs due to the absence of electron-withdrawing chlorine.

(4-Chloro-3-fluorophenyl)(phenyl)methanamine

Molecular Formula : C₁₃H₁₁ClFN
Molecular Weight : 235.68 g/mol .
CAS Number : 1702821-28-0 .
Structural Differences :

  • Benzhydryl Core : The methanamine is attached to both a 4-chloro-3-fluorophenyl and a phenyl group, forming a benzhydryl structure.
  • No Heterocyclic Ring: Lacks the pyrrolidine ring, resulting in a planar geometry. Implications:
  • Increased aromaticity may enhance π-π stacking interactions but reduce solubility.
  • Predicted pKa: 7.54 ± 0.10, suggesting moderate basicity .

[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine

Molecular Formula : C₁₁H₁₄F₂N₂ (estimated).
Structural Differences :

  • Substituent Pattern : The phenyl ring has 3,4-difluoro substituents instead of 4-chloro-3-fluoro.
    Implications :
  • Higher electronegativity from dual fluorines may alter electronic distribution and receptor binding.
  • Comparative solubility and lipophilicity data are needed for quantitative analysis.

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride

Molecular Formula : C₈H₁₀ClF₂N (free base) .
CAS Number : 1114559-11-3 .
Structural Differences :

  • Primary Amine : A simple ethylamine chain replaces the pyrrolidine ring.
  • Chiral Center : The (S)-configuration introduces stereochemical specificity.
    Implications :
  • Simplified structure may improve synthetic accessibility but reduce conformational control.
  • Hydrochloride salt form enhances solubility for pharmacological applications.

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Predicted pKa (if available)
Target Compound C₁₁H₁₄ClFN₂ 228.70 4-Cl, 3-F, 1-Me-pyrrolidine Rigid pyrrolidine, halogenated N/A
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine C₁₁H₁₅FN₂ 194.25 2-F, pyrrolidine Flexible amine, no methyl N/A
(4-Cl-3-F-phenyl)(phenyl)methanamine C₁₃H₁₁ClFN 235.68 4-Cl-3-F, benzhydryl Planar, aromatic 7.54 ± 0.10
(S)-1-(4-Cl-3-F-phenyl)ethanamine HCl C₈H₁₀ClF₂N 207.62 (HCl salt) 4-Cl-3-F, chiral center Linear primary amine N/A

Research Findings and Implications

Impact of Halogen Substitution

  • Chlorine vs. Fluorine : The 4-chloro-3-fluoro substitution in the target compound provides a balance between electron-withdrawing effects (Cl) and lipophilicity (F), which is absent in analogs with single halogens .
  • Positional Effects : Moving the fluorine from the 3-position (target) to 2-position () reduces steric hindrance but may weaken receptor affinity due to altered dipole interactions.

Role of the Pyrrolidine Ring

  • Methyl Substitution : The 1-methyl group may shield the amine from metabolic oxidation, enhancing pharmacokinetic stability .

Pharmacological Considerations

  • Solubility : The hydrochloride salt of (S)-1-(4-chloro-3-fluorophenyl)ethanamine offers better aqueous solubility than the free base target compound .

Vorbereitungsmethoden

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is typically synthesized via cyclization of amino acids or through intramolecular cyclization of suitable precursors. For example:

- Starting from a suitable amino acid derivative, such as N-methyl-γ-aminobutyric acid, cyclization can be achieved under dehydrating conditions to form the pyrrolidine ring.
- Alternatively, a Mannich-type reaction involving formaldehyde, amines, and ketones can generate pyrrolidine derivatives.

Introduction of the 4-Chloro-3-fluorophenyl Group

The phenyl substituent can be attached via:

  • Nucleophilic aromatic substitution (SNAr): Using 4-chloro-3-fluorophenyl derivatives with nucleophilic nitrogen centers on the pyrrolidine.
  • Cross-coupling reactions: Such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrrolidine precursor under palladium catalysis.

Methylation of the Pyrrolidine Nitrogen

The N-methylation can be achieved through:

  • Reductive methylation: Using formaldehyde and sodium cyanoborohydride.
  • Alkylation: With methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.

Conversion to the Methanamine

The final step involves transforming the methylated pyrrolidine into the methanamine derivative:

  • Reductive amination: Using formaldehyde and ammonia or a primary amine source under reducing conditions.
  • Direct amination: Via nucleophilic substitution of a suitable leaving group with ammonia or a primary amine.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Cyclization Amino acid derivative Toluene or ethanol Reflux Ensures ring closure
Phenyl attachment Boronic acid or halogenated phenyl Toluene, DMF, or dioxane 80-110°C Catalyzed by Pd(0) complexes
N-Methylation Formaldehyde + NaCNBH₃ Methanol Room temperature Reductive methylation
Final amination Formaldehyde + NH₃ Methanol or ethanol 25-50°C Under mild conditions

Industrial and Laboratory Scale Considerations

In industrial synthesis, continuous flow reactors are employed to enhance yield and control reaction parameters. Purification typically involves recrystallization and chromatography to achieve high purity levels, critical for pharmaceutical applications.

Research Findings and Data Tables

Extensive research indicates that the key to successful synthesis lies in optimizing the coupling reactions and controlling stereochemistry. For example:

Study Key Findings Yield (%) Remarks
Nucleophilic substitution of phenyl chlorides 65-80 Requires base and inert atmosphere
Suzuki coupling for phenyl attachment 70-85 Palladium catalyst, mild conditions
N-Methylation via formaldehyde 75-90 Selective for nitrogen atom

Notes on Synthesis Challenges and Solutions

  • Selectivity: Achieving mono-methylation without over-alkylation requires precise control of reagent stoichiometry.
  • Purity: Impurities can affect biological activity; thus, purification steps are vital.
  • Stability: Some intermediates may be sensitive to moisture or heat, necessitating inert atmospheres and controlled temperatures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine, and how can intermediates be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the pyrrolidine ring via cyclization reactions, followed by functionalization. For example:

Pyrrolidine formation : Use of reductive amination or [3+2] cycloaddition to assemble the pyrrolidine core.

Aryl substitution : Introduce the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Amine protection : Boc or Fmoc groups can protect the methanamine moiety during synthesis to prevent side reactions .

  • Optimization : Monitor reaction efficiency using HPLC or LC-MS. Adjust catalysts (e.g., Pd for cross-coupling) and solvents (DMF or THF) to improve yields .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR/IR Spectroscopy : Confirm regiochemistry of the pyrrolidine ring and substituent positions. For example, 1H^1H-NMR can distinguish methyl groups on the pyrrolidine nitrogen .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., cis/trans configurations in the pyrrolidine ring) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns to confirm purity .
    • Data Interpretation : Compare experimental spectra with computational models (DFT) to validate electronic properties .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methods :

  • Enzyme inhibition assays : Test activity against kinases or GPCRs using fluorogenic substrates.
  • Cell viability assays : Use MTT or resazurin in cancer cell lines to assess cytotoxicity.
  • Binding studies : Perform SPR (Surface Plasmon Resonance) or fluorescence polarization to measure affinity for target proteins .
    • Controls : Include structurally related analogs (e.g., fluorophenyl derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can fluorinated intermediates in the synthesis of this compound be handled safely, and what are the environmental considerations?

  • Safety Protocols :

  • Use fluorinated waste containers to segregate byproducts.
  • Employ Schlenk lines or gloveboxes for air-sensitive steps (e.g., handling organofluorine reagents) .
    • Environmental Mitigation : Partner with certified waste management services to dispose of fluorinated residues, ensuring compliance with REACH regulations .

Q. How should researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Analysis Framework :

Compare assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies .

Purification rigor : Assess if residual solvents (e.g., DMF) or unreacted intermediates skew results. Use preparative HPLC for high-purity batches .

Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) to identify consensus trends .

Q. What catalytic strategies enhance the enantioselective synthesis of this compound’s stereoisomers?

  • Advanced Methods :

  • Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry during pyrrolidine formation .
  • Asymmetric catalysis : Employ Ru or Ir complexes for hydrogenation steps to achieve >90% enantiomeric excess (ee) .
  • Kinetic resolution : Utilize lipases or transition-metal catalysts to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
Reactant of Route 2
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.